Tovopyrifolin C
Overview
Description
1,3,5-Trihydroxy-2-methoxyxanthen-9-one is a xanthene derivative with the molecular formula C14H10O6 and a molecular weight of 274.22 g/mol. This compound is characterized by its three hydroxyl groups and one methoxy group attached to the xanthene core structure. Xanthene derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the xanthene core structure.
Industrial Production Methods
Industrial production methods for 1,3,5-Trihydroxy-2-methoxyxanthen-9-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-2-methoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trihydroxy-2-methoxyxanthen-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trihydroxyxanthone: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
2-Methoxyxanthone: Contains only one methoxy group and lacks the hydroxyl groups, resulting in distinct properties.
1,3-Dihydroxy-2-methoxyxanthone: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.
Uniqueness
1,3,5-Trihydroxy-2-methoxyxanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This compound’s combination of functional groups allows for versatile applications in various scientific fields, making it a valuable molecule for research and industrial purposes.
Properties
IUPAC Name |
1,3,5-trihydroxy-2-methoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOZFCHZESUBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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